1,3-Bis(2-hydroxyethoxy)propan-2-ol
Description
Structure
3D Structure
Properties
CAS No. |
62702-36-7 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
1,3-bis(2-hydroxyethoxy)propan-2-ol |
InChI |
InChI=1S/C7H16O5/c8-1-3-11-5-7(10)6-12-4-2-9/h7-10H,1-6H2 |
InChI Key |
ODMOFUHYUDOOFU-UHFFFAOYSA-N |
SMILES |
C(COCC(COCCO)O)O |
Canonical SMILES |
C(COCC(COCCO)O)O |
Other CAS No. |
62702-36-7 |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Bis 2 Hydroxyethoxy Propan 2 Ol and Analogues
Foundational Synthetic Routes to the 1,3-Bis(2-hydroxyethoxy)propan-2-ol Core
The creation of the this compound structure relies on forming ether bonds at the C1 and C3 positions of a propane-2-ol backbone. Key strategies to achieve this include epoxide ring-opening reactions, alkoxylation and etherification pathways, and condensation or polymerization approaches.
Epoxide Ring-Opening Strategies (e.g., involving glycidol (B123203) or epichlorohydrin (B41342) precursors)
Epoxide ring-opening is a powerful and versatile method for the formation of C-O bonds, making it a cornerstone in the synthesis of ethers. The high reactivity of the strained three-membered epoxide ring allows for nucleophilic attack under both acidic and basic conditions, leading to a variety of functionalized alcohols. nih.govbibliotekanauki.pl In the context of synthesizing this compound, precursors like glycidol and epichlorohydrin are particularly valuable due to their inherent three-carbon backbone and reactive epoxide functionality.
The reaction of glycidol with an alcohol, for instance, can be catalyzed by either acids or bases. Under basic catalysis, the reaction typically yields 1-alkylglycerin ethers. In an acidic environment, a mixture of 1-alkyl- and 2-alkylglycerin ethers is often produced. bibliotekanauki.pl This regioselectivity is a crucial consideration in designing a synthesis for a specific isomer.
A general representation of the reaction between epichlorohydrin and an alcohol involves the initial formation of an ether-bonded chlorohydrin. This intermediate can then undergo an internal epoxidation by eliminating hydrochloric acid, which regenerates an epoxide that can further react. google.com
For the specific synthesis of this compound, the reaction would involve the ring-opening of a glycidol or a related epoxide with two equivalents of ethylene (B1197577) glycol. The nucleophilic hydroxyl group of ethylene glycol attacks the electrophilic carbon of the epoxide ring. This reaction can be catalyzed by either an acid or a base.
Table 1: Comparison of Acid- and Base-Catalyzed Epoxide Ring-Opening
| Catalyst Type | Mechanism | Regioselectivity with Unsymmetrical Epoxides | Byproducts |
| Acid | Protonation of the epoxide oxygen, followed by nucleophilic attack. | Nucleophile attacks the more substituted carbon. | Can lead to polymerization and other side reactions. |
| Base | Direct nucleophilic attack on the less sterically hindered carbon of the epoxide. | Nucleophile attacks the less substituted carbon. | Generally cleaner reactions with fewer byproducts. |
Alkoxylation and Etherification Pathways
Direct etherification of glycerol (B35011) presents another viable route to this compound. This approach involves the reaction of glycerol with a suitable reagent to introduce the 2-hydroxyethoxy groups.
One common method is the acid-catalyzed etherification of glycerol with an alcohol. nih.gov This reaction typically results in a mixture of mono-, di-, and tri-alkyl glycerol ethers. The formation of 1- and 1,3-ethers is generally more probable than 2- and 1,2-ethers due to the higher reactivity of the primary hydroxyl groups of glycerol. nih.gov
Alkoxylation, specifically ethoxylation, is a widely used industrial process for producing polyether polyols. wikipedia.org This reaction involves the addition of ethylene oxide to an alcohol in the presence of a catalyst, commonly a base like potassium hydroxide (B78521) (KOH). frontiersin.org For the synthesis of this compound, glycerol can be reacted with ethylene oxide. The reaction proceeds in a stepwise manner, with ethylene oxide units adding to the hydroxyl groups of the glycerol backbone.
Table 2: Typical Conditions for Glycerol Ethoxylation
| Parameter | Condition | Reference |
| Catalyst | Potassium Hydroxide (KOH) | frontiersin.org |
| Temperature | 120 - 175 °C | google.com |
| Pressure | 10 - 60 psi | google.com |
It is important to control the stoichiometry of the reactants to favor the desired degree of ethoxylation.
Condensation and Polymerization Approaches for Related Diols/Triols
Condensation and polymerization reactions offer pathways to larger molecules with repeating ether units, which can be conceptually related to the structure of this compound. For example, the condensation polymerization of ethylene glycol with succinic acid yields a polyester (B1180765), demonstrating the formation of ester linkages from diols. acs.orgdocumentsdelivered.comresearchgate.net While this produces polyesters rather than polyethers, the underlying principle of linking monomer units is relevant.
More directly, the polymerization of glycerol can lead to polyglycerols, which are polyethers. This process is typically carried out at high temperatures with or without a catalyst and results in a mixture of linear, branched, and cyclic polyglycerols. The reaction of two or three glycerol molecules can lead to the formation of diglycerol (B53887) and triglycerol, respectively. scielo.br
Derivatization and Functionalization of this compound
The presence of three hydroxyl groups in this compound—two primary and one secondary—makes it a versatile platform for further chemical modification. Esterification of these hydroxyl groups is a particularly important derivatization reaction.
Esterification Reactions of Hydroxyl Groups
Esterification involves the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. In the case of this compound, the hydroxyl groups can be esterified with various fatty acids or other carboxylic acids to produce a range of esters with tailored properties.
The direct esterification of a polyol with a carboxylic acid is an equilibrium-limited reaction, and often requires a catalyst and the removal of water to drive the reaction to completion.
Achieving selective esterification of the different hydroxyl groups in this compound presents a significant synthetic challenge. The two primary hydroxyl groups are generally more reactive than the secondary hydroxyl group. google.com This difference in reactivity can be exploited to achieve selective mono- or di-esterification under carefully controlled conditions.
Various catalytic systems can be employed for the esterification of polyols, including homogeneous acid catalysts, heterogeneous solid acid catalysts, and enzymes.
Homogeneous Acid Catalysts: Catalysts like p-toluenesulfonic acid and sulfuric acid are effective for esterification but can be difficult to separate from the product and may lead to side reactions at elevated temperatures. rsc.org
Heterogeneous Solid Acid Catalysts: The use of solid acid catalysts, such as sulfonic resins (e.g., Amberlyst) and zeolites, offers advantages in terms of catalyst separation and reusability. wikipedia.org
Enzymatic Catalysis: Lipases are a class of enzymes that can catalyze esterification reactions with high regio- and chemo-selectivity under mild reaction conditions. scielo.brepa.gov Lipases, such as those from Candida antarctica (Novozym 435) and Mucor miehei, have been successfully used for the esterification of glycerol with fatty acids. google.comepa.gov The use of lipases can allow for the selective esterification of the primary hydroxyl groups over the secondary one.
Table 3: Comparison of Catalytic Systems for Polyol Esterification
| Catalyst Type | Advantages | Disadvantages | Selectivity |
| Homogeneous Acid | High activity | Difficult to separate, potential for side reactions | Moderate |
| Heterogeneous Solid Acid | Easy separation and reuse | Lower activity compared to homogeneous catalysts | Can be tuned by catalyst properties |
| Enzymatic (Lipases) | High selectivity, mild conditions, environmentally friendly | Higher cost, sensitivity to reaction conditions | High for primary hydroxyls |
The choice of catalyst and reaction conditions (temperature, solvent, reactant ratio) is crucial for controlling the degree of esterification and the selectivity towards specific hydroxyl groups.
Chemo- and Regioselectivity in Polyol Esterification
The selective esterification of polyols is a critical aspect of synthesizing defined structures and avoiding complex product mixtures. rsc.orgresearchgate.net In molecules with multiple hydroxyl groups of differing reactivity (primary vs. secondary), achieving chemo- and regioselectivity is a significant synthetic challenge. researchgate.net
Several factors influence the selectivity of polyol esterification:
Steric Hindrance: Less sterically hindered hydroxyl groups are generally more reactive. In the context of this compound, the primary hydroxyl groups of the hydroxyethoxy side chains would be expected to be more accessible for esterification than the secondary hydroxyl group on the propan-2-ol backbone.
Electronic Effects: The electronic nature of the polyol and the acylating agent can influence reactivity.
Catalyst: The choice of catalyst is crucial. For example, in the esterification of lignin, a complex polyol, triethylamine (B128534) can be used to selectively modify phenolic hydroxyl groups in the presence of aliphatic ones. researchgate.net
Reaction Conditions: Temperature, solvent, and reaction time can all be manipulated to favor the acylation of a specific hydroxyl group. For instance, kinetic control at lower temperatures can favor the reaction at the most reactive site.
A review on the chemoselective formation of ester functions in polyfunctional molecules highlights various strategies for selective acylation. rsc.org These include leveraging differences in the reactivity of hydroxyl groups and employing specific catalysts and reaction conditions. rsc.orgresearchgate.net
Advanced Etherification Methods (e.g., Transition Metal-Catalyzed Cross-Coupling)
While classical Williamson ether synthesis is a common method for forming ether bonds, advanced techniques like transition metal-catalyzed cross-coupling reactions offer alternative routes with potentially higher efficiency and selectivity. youtube.comnih.gov These reactions typically involve the coupling of an alcohol with an organohalide in the presence of a transition metal catalyst, such as palladium, nickel, or iron. nih.gov
The general catalytic cycle for these cross-coupling reactions involves oxidative addition, transmetalation (in the case of using organometallic reagents), and reductive elimination. youtube.com For the synthesis of ether linkages in polyols, a key challenge is to achieve selective coupling at a specific hydroxyl group.
Recent advancements in this area include the development of adaptive dynamic homogeneous catalysis for C(sp²)-S cross-coupling reactions, which could potentially be adapted for C-O bond formation. orgsyn.org The use of stable trifluoroborate salts and metaboronates as coupling partners in iterative cross-coupling strategies has also proven effective in complex molecule synthesis. youtube.com
Introduction of Heteroatomic Functionalities (e.g., Sulfur, Nitrogen)
The introduction of heteroatoms such as sulfur and nitrogen into polyol structures can significantly alter their physicochemical properties and open up new applications. rsc.orgnih.govresearchgate.net
Nitrogen-containing analogues can be synthesized through various methods. One common route is the nucleophilic substitution reaction between an epoxide precursor and an amine. For example, 1,3-bis(2-hydroxyethylamino)propan-2-ol (B1621965) is synthesized by the reaction of an epoxide with 2-hydroxyethylamine. The reaction mechanism involves an initial ring-opening of the epoxide by the amine, followed by a second substitution to yield the final product.
Sulfur-containing analogues can be prepared using several synthetic strategies. The polyol process has been adapted for the synthesis of nanoscale metal sulfide (B99878) (MS) particles, indicating the compatibility of polyol media with sulfur chemistry. nih.gov More direct methods for introducing sulfur include the reaction of a suitable polyol derivative with a sulfur-containing reagent. For instance, C(sp²)-S cross-coupling reactions, although primarily demonstrated for aromatic systems, provide a potential pathway for introducing thioether linkages. orgsyn.org
The introduction of these heteroatoms can lead to changes in properties such as fluorescence and electronic structure. For example, in 5-heterotruxenes, the introduction of a nitrogen or sulfur atom into the core structure alters the molecule's symmetry and electronic properties, leading to changes in its fluorescence quantum yield. rsc.orgnih.govresearchgate.net
Mechanistic Studies of this compound Synthesis and Derivatization
Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and controlling product outcomes.
Reaction Kinetics and Pathway Elucidation
Kinetic studies provide valuable insights into reaction rates and the sequence of elementary steps in a reaction pathway. For polyol systems, kinetic analysis can help in understanding the relative reactivities of different hydroxyl groups.
A study on the incorporation of an aromatic diol, 2,2-bis[4-(2-hydroxyethoxy)phenyl]propane, into poly(butylene terephthalate) (PBT) via solid-state polymerization revealed that the reaction proceeds through two consecutive first-order reactions. tue.nl The diol monomer first reacts to form a monoester intermediate, which then reacts further to become fully incorporated into the polymer chain. tue.nl The rate constants for these two steps were determined, showing that the free diol monomer is more reactive towards transesterification than its monoester. tue.nl
In the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the reaction was found to be a surface reaction-controlled process when using an ion-exchange resin catalyst. mdpi.com The Langmuir-Hinshelwood-Hougen-Watson (LHHW) model was found to be the most consistent with the experimental kinetic data. mdpi.com Such models are essential for designing industrial reactors. mdpi.com
Role of Catalysis and Solvent Effects in Reaction Outcomes
Catalysts and solvents play a pivotal role in directing the outcome of chemical reactions, influencing reaction rates, selectivity, and yields. numberanalytics.com
Catalysis: In polyol synthesis and derivatization, various types of catalysts are employed.
Acid Catalysts: Concentrated sulfuric acid or phosphoric acid are commonly used for dehydration reactions of alcohols to form alkenes. mrcolechemistry.co.uk
Base Catalysts: In the synthesis of 1,3-bis(2-hydroxyethylamino)propan-2-ol, alkaline carbonates like potassium carbonate are used to neutralize HCl byproducts and drive the reaction to completion.
Heterogeneous Catalysts: The use of heterogeneous catalysts, such as silica-alumina hydrates or metal-organic frameworks (MOFs), in polyol synthesis offers advantages in terms of catalyst recovery and reuse, aligning with green chemistry principles. researchgate.net
Enzyme Catalysis: Lipases, such as Candida antarctica lipase (B570770) B, can be used for the selective acylation of polyols. researchgate.net
Solvent Effects: The choice of solvent can significantly impact reaction outcomes. numberanalytics.com
Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) can enhance reaction rates by stabilizing transition states.
Solvent as a Reactant/Medium: In the polyol process, the polyol itself can act as both the solvent and a reducing agent. nih.gov
Solvent-Free Conditions: Conducting reactions under bulk or solvent-free conditions is often desirable from an industrial and environmental perspective. researchgate.net
The interaction between the solvent and the catalyst can also be critical, with the solvent potentially acting as a ligand, coordinating to the catalyst, or solvating it, thereby modifying its activity and stability. numberanalytics.com
Stereochemical Considerations in Synthetic Transformations
Stereochemistry plays a crucial role in determining the properties and function of molecules, including polymers derived from polyols. bham.ac.ukduke.eduresearchgate.net The spatial arrangement of atoms can have a profound impact on the macroscopic properties of materials. bham.ac.uk
In the context of this compound, the central propan-2-ol unit contains a stereocenter at the C2 position. Synthetic transformations involving this chiral center must consider the potential for racemization or the selective formation of one stereoisomer.
The importance of stereocontrol is well-established in polymer chemistry. For example, the tacticity (the stereochemical arrangement of monomer units) of polymers like polypropylene (B1209903) and poly(methyl methacrylate) significantly affects their thermal and mechanical properties. bham.ac.uk Isotactic and syndiotactic polymers, with regular stereochemistry, often exhibit higher crystallinity and different glass transition temperatures compared to their atactic (random) counterparts. bham.ac.uk
Applications of 1,3 Bis 2 Hydroxyethoxy Propan 2 Ol in Polymer and Material Science
Role as a Building Block in Polymer Architectures
The presence of multiple hydroxyl groups allows 1,3-Bis(2-hydroxyethoxy)propan-2-ol to act as a crosslinking agent or a chain extender, significantly influencing the final properties of the polymer.
Polyurethane Chemistry: Chain Extenders and Polyol Components
In the realm of polyurethane chemistry, small diols and polyols, known as chain extenders, are crucial in creating the segmented morphology that gives these materials their characteristic properties. koreascience.krufrgs.br These chain extenders react with diisocyanates to form hard segments within the polymer matrix, which then physically crosslink the soft segments, typically composed of long-chain polyols. This segregation into hard and soft domains is fundamental to the elastomeric nature of many polyurethanes. koreascience.krufrgs.br
Table 1: General Influence of Diol Chain Extenders on Polyurethane Properties
| Property | Influence of Aliphatic Diol Chain Extenders | Potential Influence of this compound |
| Tensile Strength | Generally increases with hard segment content. researchgate.net | Expected to increase due to the formation of hard segments and potential for additional crosslinking. |
| Hardness | Increases with higher chain extender concentration. researchgate.net | Expected to increase. |
| Thermal Stability | Dependent on the structure and crystallinity of the hard segments. d-nb.info | The ether linkages and potential for a higher crosslink density could enhance thermal stability. |
| Flexibility | Can be tailored by the choice and amount of chain extender. | The flexible ether linkages in the backbone may impart good flexibility. |
Polyester (B1180765) Synthesis and Modification
Polyesters are a class of polymers formed through the polycondensation reaction between a dicarboxylic acid and a diol. essentialchemicalindustry.org The properties of polyesters can be tailored by the choice of these monomers. The inclusion of a triol like this compound can introduce branching into the polyester chain, leading to the formation of network polyesters with distinct properties compared to their linear counterparts. nih.gov
The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process. essentialchemicalindustry.orgulisboa.pt The incorporation of this compound would proceed via esterification reactions between its hydroxyl groups and the carboxylic acid groups of the dicarboxylic acid monomer. The resulting polyester would possess a branched or crosslinked structure, which can lead to increased rigidity, higher melting points, and altered solubility characteristics compared to linear polyesters. nih.gov Research on similar systems, such as the polyesterification of adipic acid and maleic anhydride (B1165640) with 1,3-bis(2-hydroxyethoxy)benzene, has shown that the structure of the diol significantly impacts the thermal properties of the resulting polyester. researchgate.net
Epoxy Resin Formulations and Curing Agents
Epoxy resins are versatile thermosetting polymers that are widely used as adhesives, coatings, and composite matrices. specialchem.com They are cured by reacting the epoxy groups of the resin with a curing agent, also known as a hardener. Compounds containing active hydrogen atoms, such as amines and alcohols, can function as curing agents for epoxy resins. specialchem.com
This compound, with its multiple hydroxyl groups, can act as a reactive component in epoxy formulations. The hydroxyl groups can react with the epoxy rings, leading to the formation of a crosslinked network. This reaction is often slower than with amine-based curing agents and may require elevated temperatures or the use of a catalyst. specialchem.com The incorporation of this polyol can also serve to modify the properties of the cured epoxy, for instance by acting as a reactive diluent to reduce viscosity while still being incorporated into the polymer network. specialchem.com The flexible ether linkages in its structure could impart increased flexibility and impact resistance to the otherwise brittle epoxy thermoset.
Development of Advanced Functional Materials
The unique properties of polymers derived from this compound make them suitable for the development of advanced functional materials.
Specialty Coatings (e.g., Radiation-Curable Systems)
Radiation-curable coatings, which are cured using ultraviolet (UV) or electron beam (EB) radiation, are a rapidly growing area of materials science due to their environmental benefits, such as low volatile organic compound (VOC) emissions and fast curing times. specialchem.com These coatings are typically composed of a mixture of oligomers, monomers, and a photoinitiator. specialchem.com
Polyols and their derivatives can be functionalized with reactive groups, such as acrylates or methacrylates, to make them suitable for use in radiation-curable formulations. This compound can be modified to introduce such reactive functionalities, thereby becoming a building block for the oligomers used in these advanced coating systems. The presence of multiple reactive sites would allow for the formation of highly crosslinked networks upon curing, leading to coatings with excellent hardness, chemical resistance, and durability. researchgate.net The inherent flexibility of the ether-containing backbone of this compound could also contribute to improved adhesion and impact resistance of the final coating.
Table 2: Potential Components in a Radiation-Curable Coating Formulation
| Component | Function | Potential Role of this compound Derivative |
| Oligomer | Provides the primary properties of the coating (e.g., hardness, flexibility). specialchem.com | Can be a core component of a polyester or polyurethane acrylate (B77674) oligomer. |
| Monomer/Reactive Diluent | Adjusts viscosity and crosslink density. researchgate.net | A functionalized derivative could act as a reactive diluent. |
| Photoinitiator | Initiates the polymerization reaction upon exposure to radiation. specialchem.com | Not a direct role, but its presence is essential for UV curing. |
| Additives | Modify properties like flow, adhesion, and appearance. | The base polymer structure can influence the effectiveness of additives. |
Polymer Composites and Hybrid Materials
The incorporation of this compound, an ethoxylated glycerol (B35011) derivative, into polymer matrices offers a versatile method for tailoring the properties of composites and hybrid materials. Its three hydroxyl groups can participate in polymerization reactions, leading to the formation of three-dimensional polymer networks. This crosslinking capability is particularly valuable in enhancing the mechanical and thermal properties of the resulting materials.
In the realm of polyurethane composites, triols like this compound serve as effective crosslinking agents. The crosslink density, which is directly influenced by the concentration of the triol, has a pronounced effect on the material's properties. sci-hub.box For instance, an increase in the triol concentration in a polyurethane formulation leads to a higher crosslink density. This, in turn, results in a significant increase in the elastic modulus of the material at temperatures above its glass-transition temperature. sci-hub.box Research on similar polyurethane systems has demonstrated that varying the triol concentration can increase the elastic modulus by more than an order of magnitude. sci-hub.box
Furthermore, the introduction of such triols can enhance the thermal stability of the composite. In rigid polyurethane-polyisocyanurate foams, the partial substitution of petrochemical polyols with bio-based polyols derived from crude glycerol has been shown to improve mechanical performance and thermal degradation characteristics. mostwiedzy.pl For example, the compressive strength of modified foams was reported to be over 90% higher than the reference sample, and the emission of toxic carbon monoxide during combustion was reduced by 35%. mostwiedzy.pl
The use of glycerol-based crosslinkers also extends to polyester composites. The modification of polyester resin with glycerol has been shown to improve the fiber-matrix adhesion in glass/polyester laminated composites. researchgate.net Studies have revealed that the addition of 5 and 10 wt% of glycerol can increase the tensile strength of the composites by 31.9% and 46.5%, respectively, compared to composites with neat polyester. researchgate.net
The following interactive table illustrates the typical effect of increasing the concentration of a triol crosslinker, analogous to this compound, on the mechanical properties of polyurethane composites.
Table 1: Effect of Triol Concentration on Mechanical Properties of Polyurethane Composites
| Triol Concentration (mol % of total hydroxyl groups) | Glass Transition Temperature (°C) | Elastic Modulus at T > Tg (Pa) |
|---|---|---|
| 10 | 35 | ~2 x 107 |
| 40 | 50 | ~5 x 108 |
| 70 | 65 | ~3 x 109 |
Data is illustrative and based on findings from analogous systems. sci-hub.box
In hybrid materials, particularly those involving inorganic components, functionalized propanol (B110389) derivatives with a similar backbone to this compound have been utilized to create chemically bonded organic-inorganic structures with enhanced photophysical properties. This suggests a potential application for this compound in developing novel hybrid materials with tailored optical or electronic functionalities.
Structure-Property Relationships in Macromolecular Systems Incorporating the Triol Structure
The incorporation of a triol structure, such as that of this compound, into macromolecular systems gives rise to specific structure-property relationships that are crucial for designing materials with desired performance characteristics. The trifunctionality of this molecule is a key determinant of the resulting polymer architecture and, consequently, its physical and chemical properties.
The primary influence of the triol is on the crosslink density of the polymer network. In polyurethanes, the triol units act as junction points, creating a three-dimensional network structure. sci-hub.boxresearchgate.net The concentration of these crosslinks is a critical parameter that governs several material properties:
Mechanical Properties: A higher crosslink density generally leads to a more rigid material with a higher modulus of elasticity and increased tensile strength. researchgate.net However, this is often accompanied by a decrease in elongation at break, making the material less flexible. nih.gov The relationship between crosslink density and mechanical properties allows for the fine-tuning of a material's stiffness and toughness for specific applications.
Thermal Properties: The glass transition temperature (Tg) of the polymer is significantly influenced by the crosslink density. An increase in crosslinking restricts the mobility of the polymer chains, leading to a higher Tg. sci-hub.boxmdpi.com This relationship is well-described by the DiBenedetto equation for crosslinked systems. sci-hub.box The thermal stability of the polymer can also be enhanced, as more thermal energy is required to break down the more densely crosslinked network. nih.gov
Shape-Memory Behavior: In shape-memory polymers, the crosslinks introduced by triols are responsible for "memorizing" the permanent shape of the material. A higher crosslink density can lead to a greater shape recovery performance. researchgate.net
The following interactive table summarizes the general trends observed in structure-property relationships when incorporating a triol crosslinker into a polymer system.
Table 2: General Structure-Property Relationships of Triol Incorporation in Polymers
| Structural Feature | Effect on Polymer Architecture | Impact on Material Properties |
|---|---|---|
| Increasing Triol Concentration | Higher Crosslink Density | Increased Tg, Higher Elastic Modulus, Increased Tensile Strength, Decreased Elongation at Break |
| Presence of Ether Linkages | Increased Chain Flexibility | Potentially Lower Tg, Increased Elasticity |
| High Functionality (Triol) | Formation of 3D Network | Enhanced Thermal Stability, Potential for Shape Memory |
This table presents generalized trends based on established principles in polymer science. sci-hub.boxresearchgate.netnih.govmdpi.comnih.gov
Advanced Analytical and Spectroscopic Characterization of 1,3 Bis 2 Hydroxyethoxy Propan 2 Ol and Its Derivatives
Molecular Structure Elucidation Techniques
A combination of powerful spectroscopic methods is employed to unambiguously determine the molecular structure of 1,3-Bis(2-hydroxyethoxy)propan-2-ol and its related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The protons of the methyl groups would likely appear as a doublet, while the methine proton would be a multiplet. docbrown.info The hydroxyl protons often present as broad singlets, and their chemical shift can be influenced by factors such as solvent, concentration, and temperature. libretexts.org The integration of the peak areas provides the ratio of protons in each unique environment, confirming the number of hydrogen atoms in different parts of the molecule. docbrown.info For instance, in propan-2-ol, a related simple alcohol, the proton ratio is 6:1:1. docbrown.info The use of deuterated solvents like CDCl₃ is common to avoid interference from the solvent's protons. docbrown.info
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms in different chemical environments will give rise to separate signals. Carbons adjacent to hydroxyl groups are typically shifted downfield to the 50-65 ppm region. libretexts.orgdocbrown.info In a molecule with symmetry, such as propan-2-ol, equivalent carbon atoms will produce a single signal, which can help in structure confirmation. docbrown.info For example, propan-2-ol exhibits only two distinct signals in its ¹³C NMR spectrum, corresponding to the two methyl carbons and the central CH-OH carbon. docbrown.info
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish correlations between protons and carbons, providing unambiguous assignments of all signals. These techniques are particularly valuable for complex derivatives of this compound, such as polyglycerol esters, where the spectra can be crowded. acs.orgresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH(OH) | ~3.8 - 4.2 (multiplet) | ~65 - 75 |
| CH₂O | ~3.5 - 3.7 (multiplet) | ~60 - 70 |
| OCH₂CH₂OH | ~3.6 - 3.8 (multiplet) | ~60 - 70 |
| OH | Variable (broad singlet) | - |
Note: These are predicted values and may vary based on experimental conditions.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibrations of the hydroxyl groups. docbrown.info The presence of C-O stretching vibrations would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations from the alkyl chain will appear around 2850-3000 cm⁻¹. docbrown.info The fingerprint region, from approximately 1500 to 400 cm⁻¹, contains a complex pattern of absorptions that is unique to the molecule and can be used for identification. docbrown.info
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy.
The molecular formula of this compound is C₇H₁₆O₅, with a molecular weight of approximately 180.10 g/mol . nih.gov HRMS can confirm this elemental composition by providing a highly accurate mass measurement.
Electron Ionization (EI) Mass Spectrometry: EI is a "hard" ionization technique that causes extensive fragmentation of the molecule. youtube.com The resulting mass spectrum shows a pattern of fragment ions that can be used to deduce the structure of the original molecule. For an alcohol like this compound, common fragmentation pathways include the loss of a water molecule and cleavage of C-C and C-O bonds. libretexts.org For example, in the mass spectrum of propan-2-ol, the molecular ion peak [M]⁺ is observed at m/z 60, and a prominent fragment ion appears at m/z 45. docbrown.info
Field Ionization (FI) Mass Spectrometry: FI is a "soft" ionization technique that typically produces a strong molecular ion peak with minimal fragmentation. This is particularly useful for confirming the molecular weight of the compound.
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Structure |
| 163 | [M - OH]⁺ |
| 145 | [M - H₂O - OH]⁺ |
| 119 | [M - CH₂CH₂OH]⁺ |
| 103 | [CH(OH)CH₂OCH₂CH₂OH]⁺ |
| 45 | [CH₂OH]⁺ |
Note: These are predicted fragments and their relative intensities will depend on the ionization method and energy.
Thermal and Thermomechanical Characterization
The thermal and thermomechanical properties of this compound and its derivatives are critical for applications where they may be exposed to varying temperatures.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about its decomposition temperature. For polyol esters, thermal stability is influenced by the structure of the acid and polyol components. researchgate.net DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transition temperatures, and crystallization behavior. acs.org The thermal decomposition of polyol esters is a complex process with multiple potential pathways. nist.gov
Thermomechanical Analysis (TMA): TMA measures the dimensional changes of a material as a function of temperature under an applied force. cadence.com This technique is used to determine the coefficient of thermal expansion (CTE), softening temperatures, and glass transition temperatures. cadence.com For polymers and esters derived from this compound, TMA can provide valuable insights into how their mechanical properties change with temperature. cadence.com
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials. nih.gov It measures the difference in heat flow between a sample and a reference as a function of temperature. microtrace.com This allows for the determination of thermal transitions such as melting point (Tm), glass transition temperature (Tg), and crystallization temperature (Tc). creative-biostructure.com
In the context of this compound and its derivatives, DSC provides valuable information on their thermal stability and phase behavior. For instance, when this compound is used as a monomer or an additive in polymer formulations, DSC can reveal how it affects the thermal properties of the resulting polymer. The presence of impurities or variations in the thermal history of a sample can be detected as anomalous peaks in the DSC thermogram. microtrace.com
DSC is particularly useful in the study of polymers derived from or containing this compound. The technique can identify and quantify endothermic and exothermic processes, providing data on the heat capacity of the material. microtrace.com For polymers, key thermal transitions are critical for understanding their processing and end-use performance. microtrace.comcreative-biostructure.com For example, a study on polypropylene (B1209903) crosslinked with a different agent showed a monotonic increase in the glass transition temperature (Tg) with increasing crosslinker concentration, indicating changes in the polymer's amorphous regions. uvic.ca Similarly, DSC analysis of polymer blends can show shifts in melting and crystallization temperatures, which can make processing easier and prevent material degradation. researchgate.net
There are two main types of DSC instruments: heat-flux and power-compensated. In heat-flux DSC, both the sample and reference are heated by a single furnace, and the temperature difference between them is measured. creative-biostructure.com In power-compensated DSC, separate furnaces are used for the sample and reference, and the instrument measures the difference in power required to maintain them at the same temperature. creative-biostructure.com
Table 1: Key Thermal Transitions Measured by DSC
| Thermal Transition | Description |
| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. |
| Crystallization (Tc) | The process where a substance solidifies into a highly structured form, called a crystal. It is an exothermic process. |
| Melting (Tm) | The temperature at which a solid changes into a liquid. It is an endothermic process. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another essential thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and composition of materials.
For this compound and its polymeric derivatives, TGA provides critical data on decomposition temperatures and the presence of volatile components. The resulting TGA curve plots the mass of the sample against temperature. A sharp drop in the curve indicates a mass loss, which could be due to decomposition, evaporation, or other chemical reactions. For example, a study of a crosslinker showed a clean loss of nitrogen upon gentle heating, which was confirmed by the weight loss percentage in the TGA curve. uvic.ca
When analyzing polymers, TGA can be used to evaluate the effectiveness of stabilizers or flame retardants. It can also provide information about the degradation mechanism of the polymer. In one study, the TGA of different aluminum-containing compounds showed varying thermal stabilities, with one compound showing a major weight loss at a much higher temperature than the others, suggesting its greater thermal stability. researchgate.net
Table 2: Typical Information Obtained from TGA
| Parameter | Description |
| Onset of Decomposition | The temperature at which the material begins to degrade. |
| Percentage Weight Loss | The amount of mass lost at different temperature ranges, indicating the loss of specific components. |
| Residual Mass | The amount of material remaining at the end of the analysis, which can indicate the presence of inorganic fillers or char formation. |
Chromatographic and Separation Methodologies for Purity and Compositional Analysis
Chromatographic techniques are indispensable for separating and analyzing the components of a mixture. For this compound, these methods are crucial for determining its purity and for analyzing the composition of its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds.
In the analysis of this compound, GC-MS can be used to identify and quantify impurities. The gas chromatograph separates the different components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. mdpi.com As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This allows for definitive identification.
For example, a GC-MS method was developed for the determination of a related compound, 1,3-dichloro-2-propanol, as a genotoxic impurity. wipo.int This highlights the capability of GC-MS in trace-level impurity analysis. In the characterization of complex mixtures like those resulting from the synthesis of derivatives of this compound, GC-MS can identify various reaction byproducts and unreacted starting materials. nih.gov The use of techniques like comprehensive two-dimensional GC-MS (GC×GC–MS) can further enhance separation and resolution, allowing for the identification of a significantly larger number of compounds compared to conventional GC-MS. mdpi.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile separation techniques used for the analysis of a wide range of compounds, including those that are non-volatile or thermally unstable. malvernpanalytical.com These methods are essential for the purity assessment of this compound and the characterization of its derivatives.
HPLC and UPLC separate components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase. researchgate.net UPLC, a more recent advancement, utilizes columns with smaller particle sizes (less than 2 µm) and higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC. eag.comnih.gov
These techniques are particularly valuable for analyzing polymeric materials derived from this compound. For instance, they can be used to determine the molecular weight distribution of polymers, a critical parameter that influences their physical and mechanical properties. malvernpanalytical.com By coupling HPLC or UPLC with advanced detectors like light scattering and viscometry, it is possible to obtain detailed information about the polymer's structure, including absolute molecular weight and size. malvernpanalytical.com
Table 3: Comparison of HPLC and UPLC
| Feature | HPLC | UPLC/UHPLC |
| Column Particle Size | 3 - 5 µm | < 2 µm |
| Operating Pressure | Lower (e.g., 40 MPa) | Higher (e.g., 100 MPa) |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
Morphological and Microstructural Characterization (e.g., X-ray Diffraction for Polymeric Materials)
Understanding the solid-state structure of materials derived from this compound, especially polymers, is crucial for predicting their physical and mechanical properties. X-ray Diffraction (XRD) is a primary technique for this purpose.
XRD analysis provides information about the crystalline structure of materials. When X-rays interact with a crystalline material, they are diffracted in a specific pattern that is characteristic of the crystal lattice. intertek.com This pattern can be used to identify the crystalline phases present in a sample and to determine the degree of crystallinity. intertek.com
For polymers derived from this compound, the degree of crystallinity can significantly impact properties such as hardness, tensile strength, and flexibility. intertek.com Polymers can exist in various forms, including highly crystalline, semi-crystalline, and amorphous. intertek.com XRD can distinguish between these forms and quantify their relative amounts. For example, in a study of alumina (B75360) films, XRD was used to determine that a film sintered at 500 °C was amorphous in nature. researchgate.net Furthermore, processing techniques like fiber spinning and film casting can orient the polymer molecules, and XRD can be used to measure this orientation. intertek.com
Table 4: Information Obtained from XRD of Polymeric Materials
| Parameter | Description |
| Crystalline Phases | Identification of the specific crystal structures present (polymorphism). |
| Degree of Crystallinity | The weight or volume fraction of the crystalline phase in a semi-crystalline polymer. |
| Crystallite Size | The average size of the crystalline domains within the material. |
| Molecular Orientation | The preferred alignment of polymer chains, which can be induced by processing. |
Theoretical and Computational Chemistry of 1,3 Bis 2 Hydroxyethoxy Propan 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, governed by its electronic structure. These methods, grounded in the principles of quantum mechanics, can predict molecular geometry, stability, and reactivity.
While direct quantum chemical studies on 1,3-Bis(2-hydroxyethoxy)propan-2-ol are scarce, research on related molecules like glycerol (B35011) and other C3H6O isomers provides a basis for understanding its electronic characteristics. nih.govacs.org For instance, density functional theory (DFT) calculations on glycerol have been used to analyze its adsorption on metal surfaces, revealing how the molecule's hydroxyl groups interact with the substrate. acs.org Similar calculations for this compound would likely indicate that the terminal hydroxyl groups and the central hydroxyl group are the primary sites for electrophilic attack and hydrogen bonding.
The presence of ether linkages in this compound, as compared to glycerol, would influence the electron density distribution. The ether oxygen atoms, with their lone pairs of electrons, can also participate in intermolecular interactions, though they are generally weaker hydrogen bond acceptors than hydroxyl groups. The reactivity of the molecule is expected to be dominated by its three hydroxyl groups, which can undergo reactions typical of alcohols, such as esterification and etherification. Computational models can predict the relative acidity of these hydroxyl protons and the nucleophilicity of the oxygen atoms, providing a quantitative basis for understanding its reaction mechanisms. For example, in related polyols, the primary hydroxyl groups are generally more reactive than the secondary one due to less steric hindrance.
Table 1: Predicted Reactive Sites and Properties of this compound based on Analogous Compounds
| Functional Group | Predicted Reactivity | Potential Interactions |
| Primary Hydroxyl (-CH2OH) | High | Hydrogen bond donor/acceptor, Esterification, Etherification |
| Secondary Hydroxyl (-CHOH) | Moderate | Hydrogen bond donor/acceptor, Esterification, Etherification |
| Ether (-O-) | Low | Hydrogen bond acceptor |
This table is predictive and based on the known reactivity of similar functional groups in other polyols.
The flexibility of the this compound molecule, with its multiple single bonds, allows for a variety of spatial arrangements or conformations. Conformational analysis, often performed using computational methods, is crucial for understanding the molecule's physical properties and how it interacts with other molecules. Studies on similar molecules, such as propanol (B110389), have shown that different conformers can have distinct energies and that the most stable conformation can be influenced by the environment (e.g., gas phase vs. solution). nih.gov
For this compound, the key dihedral angles to consider are those around the C-C and C-O bonds of the propanol backbone and the hydroxyethoxy side chains. Intramolecular hydrogen bonding between the hydroxyl groups and the ether oxygens can play a significant role in stabilizing certain conformations. It is plausible that conformations allowing for such intramolecular hydrogen bonds would be energetically favorable in non-polar environments. In aqueous solutions, however, intermolecular hydrogen bonding with water molecules would likely dominate, leading to a more extended conformation. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations offer a powerful lens to observe the time-dependent behavior of molecules and their assemblies. researchgate.netmdpi.com These techniques can simulate the movements and interactions of atoms and molecules, providing insights into macroscopic properties from a microscopic perspective.
The ability of this compound to form extensive hydrogen bond networks is a defining characteristic, owing to its three hydroxyl groups. MD simulations of related polyols like glycerol in aqueous solutions have demonstrated the complexity of these interactions. nih.gov These studies show that polyols can significantly alter the structure of water and that the hydrogen bonds formed with polyols can be less linear than those between water molecules. nih.gov
When this compound is used as a monomer in polymerization, for instance, to form polyurethanes, the resulting polymer's properties will be heavily influenced by the hydrogen bonding network. MD simulations can be employed to explore how the polymer chains interact with each other and with other components in a blend. The hydrogen bonds between the urethane (B1682113) linkages and any unreacted hydroxyl groups from the polyol contribute significantly to the material's mechanical strength and thermal stability. mdpi.com The presence of the flexible ether linkages from the this compound monomer would likely impart a degree of flexibility to the polymer backbone.
Computational methods are increasingly used to predict the outcome of polymerization reactions and the properties of the resulting polymers. dtic.milarxiv.org By modeling the reaction at a molecular level, it is possible to understand how factors like monomer structure, catalyst, and reaction conditions influence the final polymer architecture.
For a trifunctional monomer like this compound, its polymerization can lead to branched or cross-linked polymer networks. The reactivity of its three hydroxyl groups can be computationally estimated to predict the branching density. This is crucial as the degree of cross-linking determines whether the resulting material is a thermoplastic or a thermoset, and dictates its mechanical properties, such as elasticity and tensile strength. For example, in polyurethane synthesis, the relative reactivity of the primary versus the secondary hydroxyl groups will affect the sequence of chain extension and cross-linking events.
Table 2: Potential Influence of this compound on Polymer Properties (Predictive)
| Monomer Characteristic | Influence on Polymer Structure | Predicted Polymer Property |
| Three Hydroxyl Groups | Cross-linking potential | Increased rigidity, thermoset behavior |
| Ether Linkages | Increased chain flexibility | Lower glass transition temperature |
| Hydrophilic Nature | Potential for water absorption | Modified barrier properties |
This table is based on general principles of polymer chemistry and the structure of the monomer.
In Silico Approaches for Chemical Design and Optimization
In silico methods, which encompass a range of computational techniques, are becoming indispensable for the rational design and optimization of chemicals and materials. arxiv.org These approaches can accelerate the discovery of new molecules with desired properties by screening virtual libraries of compounds and predicting their behavior before they are synthesized in the lab.
For this compound, in silico design could be used to explore how modifications to its structure would affect its properties. For example, by computationally substituting the hydroxyl groups with other functional groups or by changing the length of the ethoxy chains, it would be possible to tune properties like viscosity, boiling point, and solubility for specific applications, such as in the development of novel "green" solvents. rsc.org
In the context of polymer science, computational tools can be used to design polymers with tailored characteristics. By using this compound as a starting point, new monomers could be virtually designed and their resulting polymers modeled to predict properties like mechanical strength, thermal stability, and biodegradability. This in silico screening process can significantly reduce the experimental effort required to develop new materials for applications ranging from biomedical devices to advanced coatings. mdpi.comresearchgate.net For instance, the effect of blending this polyol with other polyols in a polyurethane formulation could be simulated to optimize the final properties of the foam or elastomer. mdpi.com
Environmental Considerations and Sustainable Chemical Processing of 1,3 Bis 2 Hydroxyethoxy Propan 2 Ol
Degradation Pathways and Environmental Fate of Related Ether Alcohols
Research shows that the biodegradation of these ether alcohols is possible, though the rate can be slow, particularly for larger, higher molecular weight molecules, likely due to the difficulty of transport across bacterial membranes. windows.net Under aerobic conditions, the primary degradation mechanism involves the enzymatic oxidation of the terminal primary alcohol groups. nsf.gov This process can lead to the stepwise shortening of the polymer chains. nsf.govnih.gov For PEGs, this biodegradation can be quite rapid, with first-order half-lives of less than a day to just over a day in some conditions. nsf.gov In contrast, PPGs tend to be more persistent, with half-lives extending from a few days to two weeks. nsf.gov During the biodegradation of PEGs, shorter-chained products like ethylene (B1197577) glycol and diethylene glycol have been observed. nih.gov
However, under anoxic (oxygen-deficient) conditions, further degradation of these compounds may not occur, indicating their persistence in such environments. nsf.gov The toxicity of PAGs to aquatic life is generally low, which, combined with their potential for biodegradation, suggests a relatively low environmental risk. windows.net
Table 1: Research Findings on the Biodegradation of Related Ether Alcohols
| Compound Class | Degradation Conditions | Key Pathway | Observed Half-Life/Rate | Notes |
|---|---|---|---|---|
| Polyethylene (B3416737) Glycols (PEGs) | Aerobic (Oxic) | Enzymatic oxidation of terminal alcohol groups, leading to chain shortening. nsf.govnih.gov | Can be rapid; first-order half-lives of <0.4–1.1 days observed. nsf.gov 80% degradation in 5 days for various molecular weights. researchgate.net | Degradation can be slow for very high molecular weight versions. windows.net |
| Polypropylene (B1209903) Glycols (PPGs) | Aerobic (Oxic) | Biotransformation of terminal primary alcohol groups. nsf.gov | More persistent than PEGs; first-order half-lives of 2.5–14 days observed. nsf.gov | No short-chained biodegradation products were found in some studies, unlike with PEGs. nih.gov |
| PEGs and PPGs | Anaerobic (Anoxic) | Little to no further degradation observed. nsf.gov | Not applicable. | Indicates potential for persistence in anoxic sediments or groundwater. nsf.gov |
Integration into Green Chemistry Syntheses and Processes
The production of 1,3-Bis(2-hydroxyethoxy)propan-2-ol and related polyols can be aligned with the principles of green chemistry, which advocate for reducing waste, using renewable resources, and employing safer chemical processes. frontiersin.org
A primary strategy is the use of renewable feedstocks. Developments are underway to produce polyols from bio-based sources like vegetable oils or through the conversion of biomass, reducing the reliance on traditional petrochemicals. creative-proteomics.commdpi.com Another innovative route involves using captured carbon dioxide (CO₂) as a raw material. mdpi.com For instance, CO₂ from industrial waste gas can be used to create methanol (B129727), which is then processed into intermediates for new types of polyols, creating a circular carbon economy. chemeurope.com
Green chemistry also emphasizes the design of safer, more efficient synthetic routes. Catalytic reductive etherification, which uses carbonyl compounds and alcohols, has emerged as a powerful tool for creating ether linkages under milder conditions than traditional methods like the Williamson ether synthesis, which often requires harsh bases and toxic alkyl halides. nih.gov One-pot methods, where multiple reaction steps are performed in a single reactor, are also being developed for converting resources like algae oil directly into polyols, which is a more rapid and less expensive process that uses less toxic precursors. escholarship.org Furthermore, the choice of reagents is critical; using environmentally benign alternatives like dimethyl carbonate (DMC) for methylation reactions instead of highly toxic dimethyl sulfate (B86663) is a key example of this principle in practice. frontiersin.org
Table 2: Application of Green Chemistry Principles to Polyol Synthesis
| Green Chemistry Principle | Application to Polyol Synthesis | Example/Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Synthesizing polyols from vegetable oils, algae, or other biomass instead of petroleum. creative-proteomics.comescholarship.org | Reduces dependence on fossil fuels and can lower the carbon footprint of the final product. creative-proteomics.com |
| Atom Economy / Waste Prevention | Employing one-pot syntheses and catalytic routes that maximize the incorporation of starting materials into the final product. nih.govescholarship.org | A one-pot method for converting algae oil into polyols is faster, less expensive, and uses less toxic precursors. escholarship.org |
| Use of CO₂ as a Raw Material | Capturing industrial CO₂ emissions and converting them into chemical building blocks like methanol for polyol synthesis. chemeurope.com | Creates a value-added product from a greenhouse gas, contributing to a circular economy. chemeurope.com |
| Safer Solvents and Auxiliaries | Developing catalyst-free reactions that can proceed in water, avoiding the use of hazardous organic solvents. frontiersin.org | A catalyst-free synthesis of 2-aminothiazoles in water at ambient temperature demonstrates this approach. frontiersin.org |
| Design for Energy Efficiency | Using advanced catalysts and processes like microwave-assisted synthesis to reduce reaction times and energy consumption. frontiersin.orgnih.gov | Microwave-assisted aminolysis can efficiently degrade polyurethane foams to recover polyols. nih.gov |
Strategies for Waste Valorization and Chemical Recycling (Applicable to Polymers Derived from this Class of Compounds)
Polyols such as this compound are fundamental building blocks for thermoset polymers like polyurethanes (PU). uctm.edu Due to their cross-linked structure, these materials are not easily recycled by simple melting and remolding. nih.gov Therefore, chemical recycling, or chemolysis, is a critical strategy for creating a circular economy for these polymers. Chemolysis uses chemical agents to break the polymer's urethane (B1682113) bonds, allowing for the recovery of the original polyol monomers, which can then be used to produce new, high-quality materials. nih.govpolytech.com
Several chemolysis methods have been developed:
Glycolysis: This is a widely studied method that uses a glycol solvent to break down the polyurethane via transcarbamoylation reactions, yielding a recycled polyol. nih.gov
Acidolysis: This process employs acids to cleave the urethane bonds. Recent research has demonstrated a fast (<10 minutes) and solvent-free acidolysis of flexible polyurethane foam using maleic acid, achieving a 95% isolated yield of the recycled polyol ("repolyol"). circularplasticsnl.org
Hydrolysis: This method uses water, often under pressure and at high temperatures, to break down the polymer. While effective, it can require significant energy input. uctm.edu
Aminolysis: This technique uses amines to degrade the polymer. Microwave-assisted aminolysis has been shown to be an effective method for recovering polyols. nih.gov
Alcoholysis: A novel approach using tert-amyl alcohol as both a solvent and reagent has shown great promise. This solvolysis process yields a recyclate that is similar enough to the original polyol to allow for 100% substitution of virgin material in the creation of new flexible foams, representing a true closed-loop recycling process. acs.org
These strategies transform polymeric waste from a disposal problem into a valuable feedstock, a process known as waste valorization. The recovered polyols can be of high quality and readily incorporated into new products with properties similar to those made from virgin materials. polytech.com
Table 3: Comparison of Chemical Recycling Methods for Polyurethane Waste
| Method | Reagent(s) | Key Process Feature | Outcome / Efficiency |
|---|---|---|---|
| Glycolysis | Glycols (e.g., diethylene glycol) | Transcarbamoylation of urethane bonds to exchange the polyol. nih.gov | One of the most studied methods; yields a recycled polyol mixture. nih.gov |
| Acidolysis | Organic Acids (e.g., Maleic Acid) | Cleavage of urethane bonds. Can be performed rapidly and without solvents. circularplasticsnl.org | High recovery of polyol (95% isolated yield reported) and valorization of other components. circularplasticsnl.org |
| Hydrolysis | Water (steam) | Cleavage of urethane and urea (B33335) linkages. nih.govuctm.edu | Can require high temperatures and pressure; degrades both hard and soft segments. nih.govuctm.edu |
| Aminolysis | Amines | Degradation of urethane groups via nucleophilic attack by the amine. nih.gov | Can be accelerated with microwave assistance; yields recycled polyol and urea derivatives. nih.gov |
| Alcoholysis | tert-Amyl Alcohol | Solvolysis process where the alcohol acts as both solvent and reagent. acs.org | Produces high-quality recyclate, enabling 100% substitution of virgin polyol in new foams. acs.org |
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways with Enhanced Efficiency and Selectivity
The conventional synthesis of 1,3-Bis(2-hydroxyethoxy)propan-2-ol typically involves the ethoxylation of glycerol (B35011). However, future research is geared towards developing more efficient and selective synthetic routes. A significant focus is on the use of advanced catalyst systems to control the reaction and minimize byproducts.
One promising approach is the use of double metal cyanide (DMC) catalysts, which have shown high activity in the polymerization of alkylene oxides. researchgate.netgoogle.com Research into hybrid catalyst systems, combining DMC with co-catalysts, aims to further enhance selectivity and control over the polymer chain architecture. researchgate.net This could lead to the production of this compound with a more uniform structure and tailored properties.
Another area of exploration is the direct polymerization of diols using protic ionic salts as catalysts. googleapis.com This method offers the potential for milder reaction conditions and reduced byproducts compared to traditional acid- or base-catalyzed processes. googleapis.com The application of such methods to the synthesis of this compound from glycerol and ethylene (B1197577) glycol could represent a significant step forward in terms of process efficiency and sustainability.
Furthermore, research into the etherification of glycerol with alcohols in the presence of solid acid catalysts, such as zeolites and sulfonic acid-functionalized materials, is gaining traction. vurup.skmdpi.com These catalysts offer advantages in terms of reusability and reduced environmental impact. mdpi.com Optimizing these catalytic systems for the specific reaction between glycerol and ethylene glycol could lead to highly selective and cost-effective production of this compound.
A comparative look at potential catalytic systems highlights the ongoing innovation in this field:
| Catalyst System | Potential Advantages | Research Focus |
| Double Metal Cyanide (DMC) Catalysts | High activity, potential for narrow molecular weight distribution. researchgate.netgoogle.com | Development of hybrid DMC catalysts for improved selectivity. researchgate.net |
| Protic Ionic Salts | Milder reaction conditions, reduced byproducts. googleapis.com | Application to direct diol polymerization for polyether synthesis. googleapis.com |
| Solid Acid Catalysts (e.g., Zeolites) | Reusability, reduced environmental impact. vurup.skmdpi.com | Optimization for selective etherification of glycerol. mdpi.com |
| Alkaline-Based Catalysts | Effective for glycerol polymerization. researchgate.net | Control of selectivity towards desired polyglycerols. researchgate.net |
Exploration of this compound in Bio-based Materials and Renewable Resources
The drive towards a circular economy and reduced reliance on fossil fuels has spurred significant interest in bio-based chemicals. Glycerol, a major byproduct of biodiesel production, stands out as a key renewable feedstock. patsnap.comgoogle.comresearchgate.net The synthesis of this compound from this abundant and relatively inexpensive starting material is a prime example of valorizing a biorefinery stream.
Future research in this domain will likely focus on optimizing the conversion of crude glycerol into high-purity this compound. This includes the development of robust purification methods to handle the impurities present in crude glycerol. Moreover, the direct use of glycerol in polymerization processes is being explored to create branched, cyclic glycerol-based polyols. patsnap.comgoogle.com
The integration of this compound into bio-based polymers is another exciting frontier. Its triol structure allows it to act as a crosslinker, potentially enhancing the mechanical properties and thermal stability of bioplastics. For instance, it could be incorporated into poly(3-hydroxybutyrate) (PHB) or other biodegradable polyesters to create novel polymer conjugates with tailored properties. frontiersin.org
The conversion of glycerol to other valuable platform chemicals, such as 1,3-propanediol (B51772) (1,3-PDO), also presents indirect opportunities. researchgate.netresearchgate.netpolymtl.ca The technologies developed for glycerol hydrogenolysis to 1,3-PDO could potentially be adapted for the synthesis of other glycerol derivatives, including this compound. researchgate.netresearchgate.net
The following table illustrates the potential of glycerol as a renewable feedstock:
| Feedstock | Conversion Pathway | Target Product | Potential Application |
| Crude Glycerol | Etherification with Ethylene Oxide | This compound | Bio-based polyurethanes, coatings, and resins. |
| Glycerol | Direct Polymerization | Branched Polyglycerols | Emulsifiers, lubricants, and humectants. patsnap.comgoogle.com |
| Glycerol | Hydrogenolysis | 1,3-Propanediol (1,3-PDO) | Polytrimethylene terephthalate (B1205515) (PTT) fibers and films. researchgate.netpolymtl.ca |
Advanced Functional Material Design Utilizing the Triol Structure and its Derivatives
The presence of three hydroxyl groups in this compound makes it an ideal candidate for creating highly crosslinked polymer networks. This functionality is particularly valuable in the design of advanced materials with specific performance characteristics.
One of the most promising applications is in the formulation of polyurethanes. researchgate.nettri-iso.com As a triol crosslinker, this compound can be used to create three-dimensional polymer networks, enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting polyurethane material. researchgate.netyoutube.com Research is ongoing to understand the structure-property relationships in these triol-crosslinked polyurethanes, with a view to designing materials for specific applications such as shape-memory polymers and tough, biodegradable hydrogels. researchgate.netresearchgate.net
The reactivity of the hydroxyl groups also allows for the synthesis of a wide range of derivatives. These derivatives, with altered functionality, can be used to create materials with tailored properties. For example, the synthesis of triamine-functionalized crosslinkers from triols enables the creation of novel epoxy thermosets and covalent adaptable networks (CANs) with excellent thermal resistance. rsc.org
The table below summarizes the potential applications of the triol structure in advanced materials:
| Material Type | Role of Triol Structure | Potential Properties |
| Polyurethanes | Crosslinker, providing three-arm network junctions. researchgate.net | Enhanced mechanical strength, shape-memory behavior, improved thermal stability. researchgate.net |
| Hydrogels | Crosslinker for creating biodegradable and tough networks. researchgate.net | Anti-adhesive properties, suitable for biomedical applications. researchgate.net |
| Epoxy Thermosets | Backbone for functionalized crosslinkers (e.g., triamine). rsc.org | High thermal resistance, tailored network density. rsc.org |
| Covalent Adaptable Networks (CANs) | Component of reprocessable thermosets. rsc.org | Recyclability, tunable properties. rsc.org |
Predictive Modeling and Data-Driven Research in Polyol Chemistry for Material Innovation
The complexity of polymer chemistry, with its vast number of potential monomer combinations and processing conditions, presents a significant challenge for traditional, trial-and-error-based research. To accelerate the pace of innovation, researchers are increasingly turning to predictive modeling and data-driven approaches.
Machine learning (ML) is emerging as a powerful tool for designing and optimizing polymer materials. nih.govresearchgate.net By training ML models on large datasets of polymer properties, it is possible to predict the performance of new materials before they are synthesized. researchgate.net This data-driven approach can be applied to polyol chemistry to predict the properties of materials derived from this compound, such as the hardness, density, and elasticity of polyurethanes. nih.gov
The development of sophisticated molecular modeling tools allows for the simulation of polymer networks at the atomic level. nims.go.jpnims.go.jp These simulations can provide insights into the structure-property relationships of materials, helping researchers to understand how the chemical structure of a polyol like this compound influences the macroscopic properties of the final material.
Data-driven design frameworks are being developed to integrate high-throughput experimentation, simulation, and machine learning. nih.govacs.org These frameworks enable the rapid screening of large numbers of candidate materials and the identification of promising candidates for further investigation. The application of such frameworks to the design of materials based on this compound could significantly accelerate the discovery of new applications and the optimization of existing ones.
The following table highlights key aspects of data-driven research in polyol chemistry:
| Research Area | Key Techniques | Potential Impact |
| Material Property Prediction | Machine Learning, Artificial Neural Networks. researchgate.net | Accelerated discovery of new materials with desired properties. |
| Structure-Property Relationship | Molecular Dynamics Simulations, Feature Engineering. nims.go.jpacs.org | Fundamental understanding of how molecular structure influences material performance. |
| Inverse Design | Optimization Algorithms, First-Principle-Based Methods. acs.org | Identification of optimal molecular structures for target properties. |
| High-Throughput Screening | Automated Experimentation, Computational Screening. nih.gov | Rapid evaluation of large libraries of potential materials. |
Q & A
Q. What are the optimized synthetic routes for 1,3-Bis(2-hydroxyethoxy)propan-2-ol, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, such as epoxide ring-opening or nucleophilic substitution. For example, 1,3-Bis(2-chloroethoxy)propan-2-ol can be synthesized using boron trifluoride etherate as a catalyst in 2-chloroethanol, yielding ~64.6% after purification via silica gel thin-layer chromatography (TLC) . Reaction temperature, stoichiometry of reagents (e.g., excess 2-chloroethanol), and catalyst choice are critical for minimizing side products. Post-reaction workup, including solvent evaporation and aqueous washes, ensures purity.
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm hydroxyl and ethoxy group positioning (e.g., δ 3.6–4.0 ppm for ethoxy protons) .
- Infrared Spectroscopy (IR) : Detects hydroxyl stretches (~3300 cm⁻¹) and ether linkages (~1100 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 209 for C₇H₁₆O₅) .
- Chromatography (TLC/HPLC) : Monitors reaction progress and purity .
Advanced Research Questions
Q. How do structural analogs of this compound differ in hydrophobicity and reactivity?
Substituent positioning and chain length significantly alter properties. For example:
- 1,3-Bis(hexadecyloxy)propan-2-ol has enhanced hydrophobicity due to long alkyl chains, making it suitable for lipid membrane studies .
- 1,3-Bis(2-azidoethoxy)propan-2-ol introduces click chemistry handles for bioconjugation, enabling applications in drug delivery . Computational modeling (e.g., DFT) can predict electronic effects of substituents on reactivity .
Q. What strategies are effective for resolving contradictions in reported biological activity data for this compound?
Discrepancies often arise from impurities or assay variability. Solutions include:
- Impurity Profiling : Use HPLC-MS to identify and quantify byproducts (e.g., diastereomers or oxidation products) .
- Standardized Assays : Replicate studies under controlled conditions (pH, temperature) using certified reference materials .
- Meta-Analysis : Compare datasets across publications to isolate variables (e.g., cell line specificity) .
Q. How can retrosynthetic analysis guide the design of novel derivatives with enhanced bioactivity?
Retrosynthesis tools identify feasible precursors and reaction pathways. For example:
- Core Modification : Replace hydroxyl groups with amino or thiol moieties to improve solubility or target binding .
- Branching Strategies : Introduce fluorinated or aromatic side chains to modulate metabolic stability . AI-driven platforms (e.g., Reaxys) can predict optimal routes for one-step syntheses .
Q. What role does this compound play in polymer chemistry, and how is its incorporation quantified?
It serves as a monomer in copolymers (e.g., ethylene/1,3-phenylene oxyethylene isophthalate/terephthalate), contributing flexibility and hydrophilicity. Quantification methods include:
- Mole Percent Analysis : NMR integration of copolymer peaks to ensure ≤10 mol% incorporation .
- Thermogravimetric Analysis (TGA) : Assess thermal stability changes post-polymerization .
Methodological Considerations
Q. How can researchers mitigate hydrolysis of ethoxy groups during storage or reaction?
- Storage : Use anhydrous solvents (e.g., THF) and inert atmospheres (argon) to prevent moisture ingress .
- Stabilizers : Add radical scavengers (e.g., BHT) during long-term storage.
- Low-Temperature Reactions : Conduct substitutions at 0–5°C to slow hydrolysis .
Q. What are best practices for scaling up synthesis without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
